molecular formula C24H36N3P B14264236 1,1',1''-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) CAS No. 134335-65-2

1,1',1''-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole)

Cat. No.: B14264236
CAS No.: 134335-65-2
M. Wt: 397.5 g/mol
InChI Key: HVPISTCJVLUISS-UHFFFAOYSA-N
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Description

1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) is a chemical compound known for its unique structure and properties. This compound consists of three 2,3,4,5-tetramethyl-1H-pyrrole units connected to a central phosphorus atom. The presence of multiple pyrrole rings and the central phosphorus atom gives this compound distinctive chemical and physical characteristics, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) typically involves the reaction of phosphorus trichloride with 2,3,4,5-tetramethyl-1H-pyrrole in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to phosphines.

    Substitution: The pyrrole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,1’,1’'-Phosphanetriyltris(1H-pyrrole): Lacks the methyl groups present in 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole).

    1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole): Contains fewer methyl groups compared to 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole).

Uniqueness

The presence of four methyl groups on each pyrrole ring in 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) enhances its steric and electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs.

Properties

CAS No.

134335-65-2

Molecular Formula

C24H36N3P

Molecular Weight

397.5 g/mol

IUPAC Name

tris(2,3,4,5-tetramethylpyrrol-1-yl)phosphane

InChI

InChI=1S/C24H36N3P/c1-13-14(2)20(8)25(19(13)7)28(26-21(9)15(3)16(4)22(26)10)27-23(11)17(5)18(6)24(27)12/h1-12H3

InChI Key

HVPISTCJVLUISS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C)C)P(N2C(=C(C(=C2C)C)C)C)N3C(=C(C(=C3C)C)C)C)C

Origin of Product

United States

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